molecular formula C14H22Cl6Si2 B14639893 Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro- CAS No. 52057-53-1

Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-

Cat. No.: B14639893
CAS No.: 52057-53-1
M. Wt: 459.2 g/mol
InChI Key: FBAPGRJUUVOMGN-UHFFFAOYSA-N
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Description

Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] is a complex organosilicon compound with the chemical formula C14H22Cl6Si2. This compound is characterized by its unique tricyclo[3.3.1.13,7]decane structure, which is a rigid, cage-like framework. The presence of trichlorosilane groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] typically involves the reaction of tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the reagents and conditions used.

Scientific Research Applications

Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.

    Biology: The compound is explored for its potential in drug delivery systems due to its unique structural properties.

    Medicine: Research is ongoing to investigate its use in medical imaging and as a component in biocompatible materials.

    Industry: It is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] apart from these similar compounds is the presence of trichlorosilane groups, which impart unique reactivity and functionality. This makes it particularly valuable in applications requiring strong adhesion and surface modification properties.

Properties

CAS No.

52057-53-1

Molecular Formula

C14H22Cl6Si2

Molecular Weight

459.2 g/mol

IUPAC Name

trichloro-[2-[3-(2-trichlorosilylethyl)-1-adamantyl]ethyl]silane

InChI

InChI=1S/C14H22Cl6Si2/c15-21(16,17)3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-22(18,19)20/h11-12H,1-10H2

InChI Key

FBAPGRJUUVOMGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl

Origin of Product

United States

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